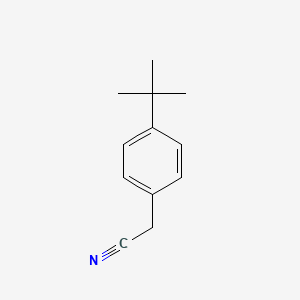

(4-tert-Butylphenyl)acetonitrile

説明

Significance and Research Context in Organic Chemistry

(4-tert-Butylphenyl)acetonitrile, also known as p-tert-butylbenzyl cyanide, serves as a significant intermediate in organic chemistry. nih.gov Its structural components—the nitrile group and the substituted benzene (B151609) ring—are sites for a wide array of chemical transformations. The nitrile group can be hydrolyzed, reduced, or reacted with organometallic reagents to yield carboxylic acids, amines, and ketones, respectively. This reactivity makes the compound a key precursor for various organic molecules.

The presence of the 4-tert-butylphenyl moiety is also of particular interest. This bulky, non-polar group can influence the physical properties and reactivity of molecules into which it is incorporated. In the field of solution-phase synthesis, the 4-tert-butylphenyl group has been investigated as a simple "tag" to facilitate the purification and handling of reaction intermediates. researchgate.net Furthermore, this compound is recognized as a building block in the synthesis of specialized chemicals, including fragrance ingredients and precursors for materials with specific electronic or photophysical properties. nih.govthegoodscentscompany.comacs.org Its role as a starting material is exemplified by its use in the preparation of complex morpholine (B109124) derivatives. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3288-99-1 |

| Molecular Formula | C12H15N |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 2-(4-tert-butylphenyl)acetonitrile |

| Boiling Point | 266.00 to 268.00 °C @ 760.00 mm Hg (est) |

| Physical Form | Colorless to yellow liquid |

Data sourced from multiple chemical databases. nih.govthegoodscentscompany.comchemicalbook.comsigmaaldrich.com

Historical Trajectories and Current Research Trends for this compound

The synthesis of aryl nitriles, the class of compounds to which this compound belongs, has evolved significantly over the decades. Historically, methods like the Sandmeyer and Rosenmund-von Braun reactions were employed, but they often required harsh conditions and stoichiometric copper cyanide. A major breakthrough occurred with the development of palladium-catalyzed cyanation of aryl halides in 1973, which has since become a cornerstone methodology for preparing substituted aromatic nitriles. rsc.org

Current research is driven by the need for more efficient, sustainable, and cost-effective synthetic routes. A prominent trend is the replacement of palladium with more earth-abundant and less expensive metals like nickel. Nickel-catalyzed cyanations of aryl halides and triflates have been developed, offering a non-toxic approach using acetonitrile (B52724) as the cyanide source. nih.govrsc.org These reactions are often assisted by reductants and specific ligands to generate the active nickel(0) catalyst. nih.gov

Further contemporary research directions include:

Novel Cyanide Sources: To circumvent the use of highly toxic cyanide salts like KCN or Zn(CN)₂, researchers are exploring alternative cyano sources. These include using acetonitrile, 1,4-dicyanobenzene, or even CO₂/NH₃ in catalytic systems. nih.govnih.govorganic-chemistry.org

Photocatalysis: Visible-light-promoted, nickel-catalyzed cyanation represents a modern approach that utilizes light energy to drive the reaction under mild conditions. organic-chemistry.org

C-N Bond Activation: An innovative strategy involves the catalytic cyanation of benzylic C-N bonds, such as those in α-aryl amines. This provides a cyanide-free pathway to valuable benzylic nitriles. nih.gov

These trends reflect a broader movement in organic chemistry towards developing methodologies that are not only effective but also align with the principles of green chemistry.

Methodological Approaches in the Study of this compound

The synthesis and characterization of this compound are accomplished through a variety of established and modern chemical techniques.

Synthetic Methodologies: The preparation of this compound is predominantly achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. A classic and high-yielding method involves the reaction of 4-tert-butylbenzyl bromide with potassium cyanide, often facilitated by a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the reactivity of the cyanide nucleophile. chemicalbook.com

Transition metal catalysis offers a broader scope and milder conditions. Palladium- and nickel-based systems are at the forefront of modern synthetic strategies for aryl nitriles. rsc.orgnih.gov These catalytic cycles typically involve the oxidative addition of an aryl halide or triflate to the low-valent metal center, followed by transmetalation with a cyanide source and reductive elimination to yield the nitrile product.

Table 2: Comparison of Selected Synthetic Routes to Aryl Nitriles

| Method | Catalyst System | Cyanide Source | Substrate Scope | Key Features |

|---|---|---|---|---|

| Classical Nucleophilic Substitution | 18-crown-6 (catalyst) | Potassium Cyanide (KCN) | Benzylic Halides | High yield for reactive substrates like benzyl (B1604629) bromides. chemicalbook.com |

| Palladium-Catalyzed Cyanation | Palladium complex with phosphine (B1218219) ligands | Various (NaCN, Zn(CN)₂) | Aryl Halides (Cl, Br, I), Triflates | Broad applicability, well-established, but palladium is costly. rsc.orgorganic-chemistry.org |

| Nickel-Catalyzed Cyanation | Ni(MeCN)₆₂ / Ligand / Reductant | Acetonitrile | Aryl Halides, Triflates | Uses an inexpensive, earth-abundant metal and a non-toxic cyano source. nih.govrsc.org |

| Visible-Light Promoted Cyanation | Nickel catalyst / Photocatalyst | 1,4-Dicyanobenzene | Aryl Halides | Mild reaction conditions driven by light energy. organic-chemistry.org |

| Catalytic C-N Bond Cyanation | Nickel complex with bisphosphine ligand | CO₂ / NH₃ | α-Aryl Amines | Cyanide-free route, innovative bond activation strategy. nih.gov |

Analytical Characterization: Once synthesized, the identity and purity of this compound are confirmed using a standard suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. chemicalbook.com

Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) functional group is confirmed by a sharp absorption band in the IR spectrum.

These methodological approaches, from synthesis to analysis, are fundamental to the ongoing research and application of this compound in advanced chemical studies.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-tert-butylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJPXROEIJPNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052011 | |

| Record name | (4-tert-Butylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3288-99-1 | |

| Record name | (4-tert-Butylphenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3288-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003288991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3288-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-tert-Butylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-butylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-TERT-BUTYLPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJV56A2CNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Tert Butylphenyl Acetonitrile and Its Analogues

Established Synthetic Pathways Utilizing (4-tert-Butylphenyl)acetonitrile as a Precursor

This compound serves as a fundamental building block in several classes of organic reactions, leading to a wide range of derivatives. Its utility stems from the acidic protons on the carbon adjacent to the cyano group and the reactivity of the nitrile functionality itself.

Condensation Reactions with Carbonyl Compounds

The activated methylene (B1212753) group of this compound makes it an ideal substrate for condensation reactions with various carbonyl compounds, particularly aldehydes and ketones. The Knoevenagel condensation is a prime example of this reactivity. jocpr.comresearchgate.net In this reaction, a basic catalyst abstracts a proton from the α-carbon of the acetonitrile (B52724), generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule yields an α,β-unsaturated nitrile. acgpubs.org

These reactions are often catalyzed by bases such as amines (piperidine, pyridine) or alkali hydroxides. jocpr.com Modern methodologies have also employed solid-supported catalysts like selenium-promoted zirconia (SeO2/ZrO2) or gallium chloride (GaCl3), which can facilitate the reaction under milder, solvent-free conditions, aligning with the principles of green chemistry. jocpr.comresearchgate.netlookchem.com The reaction is broadly applicable to a range of aromatic and heterocyclic aldehydes. acgpubs.org

| Carbonyl Compound | Catalyst/Conditions | Product |

| Benzaldehyde | Piperidine, Reflux | 2-(4-tert-butylphenyl)-3-phenylacrylonitrile |

| 4-Methoxybenzaldehyde | GaCl3, Grindstone, RT | 2-(4-tert-butylphenyl)-3-(4-methoxyphenyl)acrylonitrile |

| 2-Furaldehyde | SeO2/ZrO2, Water, RT | 2-(4-tert-butylphenyl)-3-(furan-2-yl)acrylonitrile |

| Cyclohexanone | NH4OAc, Microwave | 2-(4-tert-butylphenyl)-2-cyclohexylideneacetonitrile |

Reactions Involving Strong Bases and Electrophiles

The protons on the α-carbon of this compound can be readily removed by strong, non-nucleophilic bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This potent nucleophile is central to the synthesis of α-substituted derivatives through reactions with various electrophiles.

A common application is the alkylation of the α-carbon. The carbanion, generated in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, readily partakes in SN2 reactions with primary alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide). This process effectively creates a new carbon-carbon bond at the α-position, leading to more complex nitrile structures. The use of stronger bases ensures complete deprotonation, minimizing side reactions.

| Electrophile | Base/Solvent | Product |

| Iodomethane | LDA / THF | 2-(4-tert-butylphenyl)propanenitrile |

| Benzyl Bromide | NaNH₂ / Diethyl Ether | 2-(4-tert-butylphenyl)-3-phenylpropanenitrile |

| Ethyl Chloroformate | NaH / DMF | Ethyl 2-cyano-2-(4-tert-butylphenyl)acetate |

| Propylene Oxide | n-BuLi / THF | 2-(4-tert-butylphenyl)-4-hydroxypentanenitrile |

Grignard Reagent-Mediated Syntheses

The nitrile group of this compound is an excellent electrophile for organometallic reagents, most notably Grignard reagents. This reaction provides a powerful method for the synthesis of ketones. libretexts.orgyoutube.com The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile group. masterorganicchemistry.com This addition breaks the carbon-nitrogen pi bond and forms an intermediate imine anion, which is coordinated to the magnesium halide salt. pressbooks.pub

Crucially, the reaction stops at this stage because the resulting intermediate is stable and does not possess a good leaving group for a second Grignard reagent to add. Subsequent workup with aqueous acid (H₃O⁺) hydrolyzes the imine, liberating a ketone as the final product. libretexts.orgmasterorganicchemistry.com This two-step, one-pot procedure allows for the synthesis of a wide variety of ketones where one of the alpha-carbons is the 4-tert-butylbenzyl group.

| Grignard Reagent (R-MgX) | Product (after acidic workup) |

| Methylmagnesium Bromide | 1-(4-tert-butylphenyl)propan-2-one |

| Phenylmagnesium Bromide | 1-(4-tert-butylphenyl)-1-phenylmethanone |

| Ethylmagnesium Iodide | 1-(4-tert-butylphenyl)butan-2-one |

| Cyclohexylmagnesium Chloride | 1-Cyclohexyl-2-(4-tert-butylphenyl)ethan-1-one |

Oxidative Coupling Reactions for Dimerization

The benzylic position of this compound, activated by both the phenyl ring and the cyano group, is susceptible to oxidative C-C bond formation, leading to dimerization. This type of reaction typically proceeds through a radical mechanism. An oxidizing agent, such as iodine (I₂), iron(III) chloride (FeCl₃), or a copper(II) salt, can facilitate the abstraction of a hydrogen atom from the α-carbon to generate a benzylic radical.

Two of these radicals can then combine to form a new carbon-carbon bond, resulting in a dimeric product, 2,3-bis(4-tert-butylphenyl)succinonitrile. This succinonitrile (B93025) derivative exists as a mixture of diastereomers (racemic and meso forms). The specific conditions, including the choice of oxidant and solvent, can influence the reaction efficiency and the diastereomeric ratio of the product. This method is analogous to the oxidative coupling of other activated C-H bonds, such as those in phenols. wikipedia.org

| Oxidant | Conditions | Product |

| Iodine (I₂) | Base (e.g., K₂CO₃), DMSO | 2,3-Bis(4-tert-butylphenyl)succinonitrile |

| Iron(III) Chloride (FeCl₃) | Phase Transfer Catalyst, CH₂Cl₂/H₂O | 2,3-Bis(4-tert-butylphenyl)succinonitrile |

| Copper(II) Acetate | Pyridine, O₂ | 2,3-Bis(4-tert-butylphenyl)succinonitrile |

Multi-Step Synthetic Sequences for Advanced Derivatives

This compound is a valuable starting point for multi-step syntheses aimed at producing complex, high-value molecules such as pharmaceuticals or agrochemicals. walisongo.ac.idbohrium.com An illustrative example is a synthetic pathway toward an analogue of the fungicide fenpropimorph (B1672530). The synthesis of fenpropimorph itself often starts from p-tert-butylbenzaldehyde or tert-butylbenzene. google.comgoogle.com A similar advanced morpholine (B109124) derivative can be envisioned starting from this compound.

A potential sequence is as follows:

Alkylation: The α-carbon of this compound is first alkylated using a strong base like LDA followed by reaction with a suitable electrophile, such as 2-bromopropane, to introduce a methyl branch, yielding 2-(4-tert-butylphenyl)-3-methylbutanenitrile.

Reduction: The resulting substituted nitrile is then reduced to the corresponding primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent or through catalytic hydrogenation using Raney nickel under high pressure of H₂. This step converts the nitrile into 2-(4-tert-butylphenyl)-3-methylbutan-1-amine.

Cyclization/Alkylation: The final step involves the construction of the morpholine ring. The primary amine can undergo a double N-alkylation with a reagent like bis(2-chloroethyl) ether under basic conditions to form the desired N-substituted morpholine derivative, an analogue of fenpropimorph. This multi-step process showcases how the initial scaffold of this compound can be systematically elaborated into a more complex and functionalized target molecule. mit.edu

Chemoselective Synthetic Transformations

A key aspect of the synthetic utility of this compound is the ability to perform chemoselective transformations on the nitrile group without affecting the tert-butyl group or the aromatic ring. The choice of reagents and reaction conditions allows for the selective conversion of the cyano group into other important functionalities. jocpr.com

Reduction to Amine: The nitrile can be selectively reduced to a primary amine, 2-(4-tert-butylphenyl)ethan-1-amine. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction with LiAlH₄ are common methods. These conditions typically leave the aromatic ring and alkyl substituent untouched.

Hydrolysis to Carboxylic Acid: The nitrile can be fully hydrolyzed to the corresponding carboxylic acid, (4-tert-butylphenyl)acetic acid. This is usually achieved under harsh conditions, such as prolonged heating with a strong acid (e.g., aqueous H₂SO₄) or base (e.g., aqueous NaOH), followed by acidification.

Partial Hydrolysis to Amide: Under more controlled conditions, the hydrolysis can be stopped at the amide stage. For example, treatment with hydrogen peroxide in a basic medium (Radziszewski reaction) or using certain acid catalysts in the presence of water can yield (4-tert-butylphenyl)acetamide.

These selective transformations significantly broaden the synthetic potential of this compound, allowing it to serve as a precursor to amines, acids, and amides, which are themselves valuable intermediates in organic synthesis.

| Transformation | Reagents/Conditions | Product |

| Reduction | LiAlH₄, THF; then H₂O | 2-(4-tert-butylphenyl)ethan-1-amine |

| Full Hydrolysis | H₂SO₄ (aq), Heat | (4-tert-butylphenyl)acetic acid |

| Partial Hydrolysis | H₂O₂, NaOH (aq), Ethanol | (4-tert-butylphenyl)acetamide |

Strategic Approaches for Isomerization of Derivatives (e.g., E/Z Isomers)

The control and manipulation of E/Z isomerism are critical in the synthesis of complex molecules, as the geometric configuration of a double bond can profoundly influence the molecule's physical, chemical, and biological properties. For analogues of this compound, particularly those featuring a cyano group attached to a carbon-carbon double bond (e.g., cinnamonitriles), the strategic isomerization between E and Z forms is a key synthetic challenge. Research into related structures provides a clear framework for achieving this transformation through several distinct methodologies.

The primary strategies for effecting E/Z isomerization in these derivatives include photochemical isomerization and catalytic methods. These approaches leverage external energy sources or catalytic species to overcome the rotational energy barrier of the double bond, allowing for the conversion of a thermodynamically stable isomer into a less stable one or for the equilibration of a mixture to a desired ratio.

Photochemical Isomerization

One of the most powerful and widely studied methods for inducing E→Z isomerization is through the use of light. Photochemical isomerization can proceed via direct excitation of the molecule or through the use of a photosensitizer, which absorbs light and transfers the energy to the target molecule, promoting it to an excited state where rotation around the C=C bond is possible.

Direct irradiation of a compound can lead to a photostationary state (PSS), which is a mixture of E and Z isomers with a composition that depends on the excitation wavelength, solvent, and the intrinsic photophysical properties of the isomers. nih.gov For instance, studies on substituted naphthylacrylates have shown that direct excitation typically yields a high percentage of the Z isomer (around 80%), while triplet sensitization results in a much lower proportion of the Z isomer (approximately 20%). nih.gov This highlights the ability to tune the isomeric ratio by selecting the appropriate excitation method. The process often involves a singlet excited state that, particularly in polar solvents, can develop a polar character, facilitating the conversion. nih.gov

The efficiency of photoisomerization is also dependent on the solvent and the specific wavelength of UV light used. In a study on the isomerization of (E)-dehydrozingerone and its derivatives, different deuterated solvents were tested, with acetone-d₆ and DMSO-d₆ showing the most significant conversion from the E to the Z isomer upon UV irradiation at 254 nm. nih.gov

Recent advancements have focused on developing more efficient and sustainable photoisomerization processes. One innovative approach utilizes a closed-loop recycling photoreactor with high-performance liquid chromatography (HPLC) to continuously separate the desired isomer while recycling the unreacted starting material, significantly improving efficiency. Another strategy involves the photosensitizer-free direct irradiation of conjugated polyenes at a specific wavelength (390 nm), which can trigger a regioselective E→Z isomerization as the initial step in a cascade cyclization reaction. nih.gov

The table below summarizes findings from various photochemical isomerization studies on analogous compounds.

Table 1: Research Findings on Photochemical E/Z Isomerization of Analogous Compounds

| Compound Class | Isomerization Type | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Substituted Naphthylacrylates | E→Z | Direct excitation vs. triplet sensitization in hexane (B92381) and CH₃CN | Direct excitation yields ~80% Z isomer; triplet sensitization yields ~20% Z isomer. The singlet excited state shows polar character. | nih.gov |

| Azo-functionalized Guanosine Derivatives | Reversible E↔Z | Alternating irradiation with UV and blue light in chloroform (B151607) solution and Langmuir-Blodgett films | Reversible photoisomerization was successful in both solution and thin films, though the efficiency was lower in films. | nih.gov |

| (E)-Dehydrozingerone Derivatives | E→Z | UV irradiation (254 nm) in various deuterated solvents | Conversion efficiency is solvent-dependent; acetone-d₆ and DMSO-d₆ were most effective, yielding up to 40% Z isomer. | nih.gov |

Catalytic Isomerization

Catalytic methods offer an alternative pathway to E/Z isomerization, often proceeding under milder conditions than thermal isomerization and without the need for specialized photochemical equipment. Base-catalyzed H/D exchange has been shown to induce isomerization in cinnamonitrile (B126248) derivatives. The use of a strong Brønsted base like potassium tert-butoxide (tBuOK) at elevated temperatures (70°C) can facilitate the deuteration at the α-position, a process that can be accompanied by E/Z isomerization. rug.nl The mechanism may involve the formation of configurationally unstable vinyl anions. rug.nl

In the context of stereoselective synthesis, strategic catalyst selection can also be employed to prevent unwanted isomerization. For example, in the synthesis of E- and Z-isocyanoalkenes, a copper(I) iodide catalyst with a specific ligand (trans-N,N'-dimethyl-1,2-cyclohexanediamine) was found to rapidly couple vinyl iodides with formamide (B127407). nih.gov This rapid reaction rate minimized the base-promoted isomerization of the vinyl formamide intermediate, ensuring that the stereochemistry of the starting vinyl iodide was faithfully transferred to the final isocyanoalkene product. nih.govnsf.gov This demonstrates a strategic approach where the goal is not to isomerize the product but to suppress isomerization pathways during its formation.

Separation of pre-existing isomer mixtures is another crucial strategy. While not an isomerization process itself, it achieves the goal of obtaining a pure isomer. Methods such as fractional crystallization, distillation, and chromatography are used, but the small differences in physical properties between E and Z isomers can make these separations challenging. google.com An advanced separation technique involves using an ion exchange medium, such as a resin exchanged with silver ions, which can selectively interact with and separate E and Z isomers of unsaturated compounds in a continuous process. google.com

Advanced Chemical Transformations and Reactivity of 4 Tert Butylphenyl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety in Nucleophilic Additions

The carbon-nitrogen triple bond of the acetonitrile group in (4-tert-Butylphenyl)acetonitrile is susceptible to nucleophilic attack. A prominent example is the Grignard reaction, where organomagnesium halides add to the nitrile to form an intermediate imine, which upon aqueous acid hydrolysis, yields a ketone. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org The general mechanism involves the nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis of the resulting magnesium salt of the imine. masterorganicchemistry.com

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, would produce 1-(4-tert-butylphenyl)propan-2-one. The use of different Grignard reagents allows for the synthesis of a variety of ketones. The efficiency of this reaction can be influenced by the solvent, with studies showing that using benzene (B151609) with an equivalent of ether can lead to higher yields compared to reactions in ether alone. masterorganicchemistry.com

Another significant nucleophilic addition is the hydrolysis of the nitrile group. Under acidic or basic conditions, this compound can be hydrolyzed to form (4-tert-butylphenyl)acetic acid. ontosight.ai This transformation is fundamental in converting nitriles to carboxylic acids, which are key precursors for other functional groups like esters and amides. ontosight.ai

Table 1: Nucleophilic Addition Reactions of this compound

| Reagent | Product after Hydrolysis | Reaction Type |

|---|---|---|

| RMgX (Grignard Reagent) | Ketone | Grignard Reaction masterorganicchemistry.com |

Alkylation and Arylation Reactions on the Methylene (B1212753) Carbon

The methylene carbon (the -CH₂- group) in this compound is positioned between the electron-withdrawing nitrile group and the phenyl ring, making its protons acidic. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl or aryl halides, in alkylation and arylation reactions.

A common method for the synthesis of this compound itself involves the reaction of p-tert-butylbenzyl bromide with potassium cyanide, highlighting the susceptibility of the benzylic position to nucleophilic substitution. chemicalbook.com For alkylation of the methylene carbon, a strong base like sodium amide or lithium diisopropylamide (LDA) is typically used to generate the carbanion, which is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce an alkyl group at the methylene position.

Oxidative Functionalization Studies

Selective oxidation of the C-H bonds at the methylene position of this compound can lead to the formation of valuable oxygenated derivatives. While specific studies on the selective C-H oxidation of this particular compound are not extensively detailed in the provided results, general methodologies for the oxidation of benzylic methylenes can be applied. These methods often involve the use of oxidizing agents such as potassium permanganate, chromium-based reagents, or catalytic systems employing transition metals. The challenge lies in controlling the oxidation to achieve the desired product, such as the corresponding ketone or carboxylic acid, without over-oxidation or cleavage of the molecule.

Reduction Chemistry for Amine Derivatization

The nitrile group of this compound can be readily reduced to a primary amine, 2-(4-tert-butylphenyl)ethan-1-amine. This transformation is crucial for the synthesis of various biologically active molecules and other chemical intermediates. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the yield and selectivity of the reduction. This method is often preferred in industrial settings due to its efficiency and the avoidance of complex metal hydride waste.

Exploiting the Aromatic Ring for Further Functionalization

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The substituents already present on the ring, the tert-butyl group and the cyanomethyl group (-CH₂CN), direct the position of the incoming electrophile.

The tert-butyl group is an activating group and an ortho-, para-director due to inductive effects and hyperconjugation. stackexchange.com However, due to its significant steric bulk, it strongly favors substitution at the para position. stackexchange.com Since the para position is already occupied in this compound, the directing influence of the tert-butyl group primarily affects the ortho positions.

The cyanomethyl group is a deactivating group and a meta-director. However, its deactivating effect is relatively weak compared to a nitro group. In an electrophilic aromatic substitution reaction on this compound, the outcome will be determined by the combined directing effects of both groups. Given that the tert-butyl group is an ortho-para director and the cyanomethyl group is a meta-director, the positions ortho to the tert-butyl group (and meta to the cyanomethyl group) would be the most likely sites for substitution.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ with FeBr₃ or Cl₂ with AlCl₃), and Friedel-Crafts acylation or alkylation. ucla.edumasterorganicchemistry.com For example, nitration of this compound would be expected to yield primarily 2-nitro-(4-tert-butylphenyl)acetonitrile.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Type | Directing Influence |

|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | Activating | Ortho, Para stackexchange.com |

Applications in Specialized Organic Synthesis and Materials Science

Role as a Crucial Intermediate in Fine Chemical Synthesis

In the realm of fine chemical manufacturing, (4-tert-Butylphenyl)acetonitrile is a key building block, participating in a variety of organic reactions such as hydrolysis, reduction, and addition reactions. ontosight.ai Its structure is a precursor to several important molecules used in the pharmaceutical and agrochemical industries.

This compound is an important intermediate for the synthesis of pharmaceutical building blocks, which are organic molecules used in the creation of active pharmaceutical ingredients (APIs). ontosight.aitcichemicals.com These building blocks often contain multiple functional groups that allow for their assembly into more complex drug structures. tcichemicals.com

A primary application of this compound is in the production of 4-tert-Butylphenylacetic acid. google.comresearchgate.net This conversion is typically achieved through hydrolysis of the nitrile group under acidic or basic conditions. ontosight.aigoogle.com 4-tert-Butylphenylacetic acid is itself a significant intermediate in the pharmaceutical industry. google.com For instance, it serves as a key raw material for producing non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of 4-tert-Butylphenylacetic acid from its nitrile precursor is a critical step in the manufacturing pathway of these therapeutic agents.

Table 1: Synthesis of Pharmaceutical Intermediate

| Precursor | Reaction | Product | Application of Product |

|---|---|---|---|

| This compound | Hydrolysis | 4-tert-Butylphenylacetic acid | Intermediate for NSAIDs |

This table illustrates the conversion of this compound to a key pharmaceutical intermediate.

The utility of this compound extends to the agrochemical sector, where it functions as an intermediate in the synthesis of pesticides. ontosight.ai The 4-tert-butylphenyl moiety is a structural component found in several active agrochemical compounds.

For example, 4-tert-Butylphenylacetic acid, derived directly from the hydrolysis of this compound, is a known environmental transformation product of the acaricide (a pesticide that kills mites and ticks) Fenazaquin. nih.gov The synthesis of this acetic acid derivative is therefore relevant to the study and production of such pesticides.

Furthermore, the structural motif is present in the fungicide Fenpropimorph (B1672530). google.com While synthesis routes for Fenpropimorph can start from other precursors like tert-butylbenzene, the pathways often involve creating a p-substituted benzene (B151609) ring, a structure readily provided by this compound and its derivatives. google.com The EPA also lists this compound in connection with conventional chemical pesticides. prepchem.com

Contribution to Advanced Materials Development

Beyond traditional chemical synthesis, this compound and its derivatives are integral to the creation of advanced materials, particularly polymers with specialized electronic properties. ontosight.ai

This compound can act as a reaction intermediate in polymer chemistry. ontosight.ai The nitrile group can be chemically modified to introduce polymerizable functionalities, or the entire molecule can be incorporated as a side chain to influence the physical properties of a polymer. The bulky tert-butyl group can enhance solubility and affect the packing of polymer chains, which is advantageous in solution-processed materials.

The compound is a precursor for synthesizing functional polymers, especially those with applications in electronics. A significant class of such materials are polymers based on triarylamine. Triarylamine derivatives are known for their excellent charge-transporting properties. scirp.org By converting the nitrile group of this compound to an amine or other reactive group, it can be used to build triarylamine-based monomers. These monomers can then be polymerized to create materials for use in optoelectronic devices. nih.gov For example, new triarylamine-based polymers have been synthesized by the polyaddition of monomers like 4-tolyldiphenylamine with divinylbenzene, demonstrating how substituted amine structures are used to build up functional polymer chains. researchgate.net

A key application of functional polymers derived from this scaffold is in the development of hole transport materials (HTMs). rsc.org HTMs are crucial components in electronic devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), where they facilitate the movement of positive charge carriers (holes). researchgate.netnih.gov

Triarylamine-based polymers, which can be synthesized from precursors related to this compound, are widely used as HTMs due to their propeller-like shape and strong electron-donating ability, which enhances hole mobility. researchgate.net The tert-butyl group is particularly useful in these materials. Its presence can improve the solubility of the HTM, which is crucial for fabrication, and create amorphous films with good morphological stability. Furthermore, the related compound 4-tert-butylpyridine (B128874) is a common additive used to improve the performance and stability of HTMs like Spiro-OMeTAD in perovskite solar cells. researchgate.netnih.govchemrxiv.org This highlights the importance of the 4-tert-butylphenyl structural unit in the design and optimization of materials for high-performance solar cells. rsc.orgmonash.edu

Table 2: Applications in Materials Science

| Application Area | Specific Use | Key Feature | Resulting Material/Product |

|---|---|---|---|

| Polymer Chemistry | Reaction Intermediate | Versatile nitrile group, bulky tert-butyl group | Precursor for functional monomers |

| Functional Polymers | Synthesis of Triarylamine Polymers | Electron-donating properties | Polymers for optoelectronics |

| Hole Transport Materials | Component of HTMs for PSCs | Enhances solubility and stability | High-efficiency perovskite solar cells |

This table summarizes the role of this compound and its derivatives in materials science.

Biological and Biomedical Research Applications of 4 Tert Butylphenyl Acetonitrile and Its Derivatives

Medicinal Chemistry and Drug Discovery Platforms

In the landscape of medicinal chemistry, the (4-tert-Butylphenyl)acetonitrile framework and its related structures are considered valuable pharmacophores. A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological interaction with a target receptor. The thiophene (B33073) ring, for example, is recognized as a "privileged" pharmacophore due to its presence in numerous FDA-approved drugs across different therapeutic classes. nih.gov Similarly, the tert-butylphenyl moiety is a recurring feature in compounds designed to modulate specific biological pathways, positioning it as a key building block in modern drug discovery platforms. Researchers leverage this scaffold to synthesize libraries of derivative compounds, which are then screened for various biological activities, from anticancer to anti-inflammatory effects.

Derivatives of this compound have emerged as a promising class of compounds in oncology research. Scientists have successfully synthesized and evaluated various analogues for their potential to combat cancer. These efforts include the development of molecules that target specific vulnerabilities in cancer cells, such as kinases involved in tumor growth and metastasis. nih.gov Examples include hydantoin (B18101) derivatives and specific inhibitors of Focal Adhesion Kinase (FAK), which have shown notable activity against cancer cell lines. nih.govnih.govresearchgate.net The structural versatility of the tert-butylphenyl core allows for chemical modifications aimed at enhancing potency and selectivity for cancerous targets. nih.gov

A key strategy in modern cancer therapy is to target the specific molecular pathways that drive tumor progression. Stearoyl-CoA Desaturase 1 (SCD1), an enzyme crucial for fatty acid metabolism, has been identified as a significant target. nih.gov High expression of SCD1 is observed in certain non-T cell-inflamed subtypes of human colon cancer and is linked to poorer prognoses in lung cancer patients undergoing immunotherapy. nih.govnih.gov Inhibition of SCD1 has been shown to enhance the antitumor T cell response and can synergize with anti-PD-1 antibody treatments. nih.gov The mechanism often involves the regulation of signaling pathways such as the Akt pathway. For instance, research in lung adenocarcinoma demonstrates that SCD1 inhibition can downregulate the cancer-promoting protein SLC7A11 through the AKT-GSK3β-NRF2 signaling cascade, leading to changes in lipid metabolism and priming cancer cells for a form of cell death known as ferroptosis. nih.gov While specific derivatives of this compound for this target are under investigation, the demonstrated importance of this pathway makes it a high-priority area for the application of this chemical class.

Focal Adhesion Kinase (FAK) is a protein that is overexpressed in a number of solid tumors, including breast, prostate, and colorectal cancers. nih.gov It plays a critical role in processes that lead to cancer metastasis. mdpi.com The Focal Adhesion Targeting (FAT) domain is a specific part of the FAK protein that is essential for its function in cell migration. Therefore, inhibiting the FAK-FAT domain represents a targeted therapeutic strategy to combat metastatic cancer. nih.gov

In this context, a structure-based approach has been used to design and synthesize potential inhibitors. This research led to the creation of nitrile analogues, including the compound 2-(4-tert-butylphenyl)-2-(4-fluorophenyl)acetonitrile, specifically designed to block the FAK-FAT domain. nih.gov Inhibition of FAK has been shown to prevent the migration of invasive breast cancer cells and reduce colony formation in pancreatic cancer cell lines. nih.gov

Derivatives of this compound have demonstrated direct effects on the proliferation and migration of cancer cells in laboratory studies. A series of synthesized 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives were investigated for their potential antitumor mechanisms in the human breast cancer cell line MDA-MB-231. nih.gov The studies revealed that these compounds exhibit significant antiproliferative and antimigratory effects. nih.govresearchgate.net

The tested hydantoin derivatives were shown to reduce the cell division rate, increase the level of apoptosis (programmed cell death), and inhibit the motility and invasiveness of the breast cancer cells. nih.govresearchgate.net Furthermore, the compounds induced a dose- and time-dependent increase in the level of nitrites and significantly decreased the expression levels of genes involved in tumor invasion, such as MMP-9 and COX-2. nih.gov

Table 1: Effects of Hydantoin Derivatives on MDA-MB-231 Breast Cancer Cells

| Activity Observed | Finding | Source |

|---|---|---|

| Antiproliferative | Expressed antiproliferative activity, reducing cell division rate. | nih.govresearchgate.net |

| Apoptosis | Induced an increase in the rate of apoptosis. | nih.govresearchgate.net |

| Antimigratory | Significantly decreased the migration capacity and invasiveness of cancer cells. | nih.govresearchgate.net |

| Gene Expression | Reduced the expression levels of MMP-9 and COX-2 genes, which are involved in tumor invasion. | nih.gov |

| Nitric Oxide Production | Caused a dose- and time-dependent increase in the level of nitrites. | nih.govresearchgate.net |

The exploration of this compound derivatives in the development of antiviral and antibiotic agents is an emerging area. While direct research on this specific scaffold is not as extensive as in oncology, the strategies used in medicinal chemistry often involve modifying existing molecules to enhance their properties. For example, the attachment of lipophilic moieties is a known strategy to create antiviral agents. nih.gov Research on glycopeptide antibiotics has shown that creating derivatives with dual hydrophobic and lipophobic properties can yield selective antiviral agents with activity against influenza, herpes simplex virus, and coronavirus. nih.gov This line of research suggests a potential, though less explored, avenue for synthesizing novel this compound derivatives with antimicrobial or antiviral capabilities.

Several derivatives containing the tert-butylphenyl group have been investigated for their anti-inflammatory potential. google.comresearchgate.net One notable example is the salicylic (B10762653) acid derivative 4-tert-butylphenyl salicylate (B1505791) (4-TBPS). nih.gov In studies using a mouse macrophage model, 4-TBPS was shown to possess significant anti-inflammatory activity. nih.gov

The compound was found to decrease the production of nitric oxide and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX)-2 in a dose-dependent manner. nih.gov Furthermore, 4-TBPS significantly inhibited the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism for these effects is the compound's ability to inhibit the translocation of nuclear factor-κB (NF-κB) into the nucleus, a key step in the inflammatory signaling cascade. nih.gov

Table 2: Anti-inflammatory Effects of 4-tert-butylphenyl salicylate (4-TBPS)

| Target Molecule/Pathway | Observed Effect | Mechanism | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Decreased production | - | nih.gov |

| iNOS and COX-2 | Reduced protein expression and mRNA expression | - | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly inhibited production and attenuated mRNA gene expression | - | nih.gov |

| NF-κB Pathway | Potently inhibited translocation of NF-κB into the nucleus | Downregulation of the NF-κB pathway by preventing the degradation of IκBα | nih.gov |

Investigation of Neuroprotective, Analgesic, and Antidepressant Effects of Derivatives

While the primary research focus on this compound derivatives has been in other areas, the broader class of phenylacetonitrile (B145931) compounds has been investigated for various neurological effects. The structural motifs present in these derivatives are common in molecules targeting the central nervous system. However, specific and detailed research singling out this compound derivatives for neuroprotective, analgesic, or antidepressant activities is not extensively documented in the public domain. Further research is required to fully elucidate the potential of this specific chemical family in neuroscience.

Agrochemical Research and Development

The development of novel and effective agrochemicals is a significant area of research for ensuring food security. Derivatives of this compound have emerged as promising candidates in this sector, particularly in the control of mite populations. researchgate.netnih.gov

Synthesis and Evaluation of Acaricidal Agents

Researchers have successfully synthesized and evaluated a range of acaricidal agents derived from this compound. These compounds are designed to combat various mite species that can cause significant damage to crops.

One area of investigation involves the synthesis of novel acrylonitrile (B1666552) derivatives. researchgate.net Starting with 2-(4-tert-butylphenyl)acetonitrile, a series of analogues were created by introducing a flexible chain. researchgate.net The acaricidal activity of these new compounds was then tested against pests like Tetranychus urticae (two-spotted spider mite). researchgate.net Several of these derivatives demonstrated excellent efficacy. researchgate.net For instance, at a concentration of 2.5 mg/L, certain compounds achieved 100% mortality against Tetranchus urticae. researchgate.net

Another study highlighted phenylacetonitrile, found as the major component in the essential oil of Lepidium meyenii roots, and its derivatives as potent acaricides against several mite species including Dermatophagoides farinae, D. pteronyssinus, and Tyrophagus putrescentiae. nih.gov This research underscores the potential of phenylacetonitrile-based compounds as eco-friendly alternatives to conventional synthetic acaricides. nih.gov

Acaricidal Activity of this compound Derivatives

| Compound Type | Target Pest | Key Finding | Reference |

|---|---|---|---|

| Acrylonitrile derivatives | Tetranychus urticae | Several derivatives exhibited 100% mortality at a concentration of 2.5 mg/L. | researchgate.net |

| Phenylacetonitrile (from natural source) | Dermatophagoides spp., Tyrophagus putrescentiae | Showed significantly greater toxicity compared to diethyltoluamide (B1670543) (DEET). | nih.gov |

| 3-Methoxyphenylacetonitrile | Mites (fumigant method) | Exhibited the highest fumigant activity, with LD50 values up to 348 times lower than DEET. | nih.gov |

| 3-Methylphenylacetonitrile | Dermanyssus gallinae | Demonstrated superior efficacy in both fumigant and contact methods. | nih.gov |

Understanding Mechanism of Action in Pests (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

A key mechanism by which some of these acaricides exert their toxic effect is through the inhibition of succinate dehydrogenase (SDH). researchgate.netnih.gov SDH, also known as mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain, playing a vital role in cellular energy production. nih.govsemanticscholar.org

By inhibiting SDH, these compounds disrupt the pest's ability to produce energy, leading to mortality. nih.gov Molecular docking studies have been used to visualize how these inhibitor molecules fit into the active site of the SDH enzyme. researchgate.net For example, simulations have shown that derivatives of this compound can form hydrogen bonds with key amino acid residues within the enzyme's active pocket, effectively blocking its function. researchgate.net This targeted disruption of a vital metabolic enzyme makes SDH inhibitors an effective class of pesticides. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies and Molecular Design in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to the process of designing more potent and selective bioactive molecules. gardp.org These studies involve making systematic chemical modifications to a lead compound and observing how these changes affect its biological activity. gardp.orgresearchgate.net

In the context of acaricides derived from this compound, SAR studies have provided valuable insights. For example, research has shown that the type of substituent group on the phenyl ring can significantly influence the compound's acaricidal potency. nih.govnih.gov

Key findings from SAR studies on phenylacetonitrile and related derivatives include:

Functional Group Modifications : The introduction of specific functional groups, such as methoxy (B1213986) groups, can enhance acaricidal activity. nih.gov This is potentially due to the electron-donating effects of these groups, which may improve the binding affinity of the molecule to its target protein. nih.gov

Hydrophobicity : Methyl-substituted derivatives have shown moderate activity, which is attributed to their hydrophobic nature facilitating penetration of the pest's exoskeleton. nih.gov

Substituent Position : The location of substituents on the phenyl ring plays a decisive role in the biological activity and the spectrum of pests it can target. nih.gov

These SAR insights allow medicinal chemists to rationally design new derivatives with improved efficacy and a more desirable toxicological profile, guiding the development of next-generation agrochemicals. gardp.org

Computational and Theoretical Investigations of 4 Tert Butylphenyl Acetonitrile

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. numberanalytics.com DFT studies on (4-tert-Butylphenyl)acetonitrile provide a detailed understanding of its molecular properties. These studies involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates the opposite. rasayanjournal.co.in

Another important aspect analyzed through DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. rasayanjournal.co.in This information is vital for predicting how the molecule will interact with other chemical species. For instance, regions of negative potential are susceptible to electrophilic attack, while positive potential areas are prone to nucleophilic attack. nih.gov

Furthermore, DFT calculations can elucidate other reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index. mdpi.com These parameters, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Electronegativity (χ) | 4.0 eV | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | 3.5 eV | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 2.28 eV | Quantifies the global electrophilic nature of the molecule. |

Molecular Modeling for Structure-Activity Relationship (SAR) Prediction

Molecular modeling is instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net For this compound, SAR studies can help in designing new derivatives with enhanced or specific activities.

These studies often involve the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activities. The models are built using a set of known active compounds (a training set) and then used to predict the activity of new, untested compounds. researchgate.net

The process begins with the generation of molecular descriptors for this compound and its analogues. These descriptors can be steric, electronic, or hydrophobic in nature. Statistical methods are then employed to find a correlation between these descriptors and the observed biological activity. researchgate.net For example, modifications to the tert-butyl group or the phenyl ring can significantly alter the molecule's properties and, consequently, its biological interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govajol.info

The docking process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. rasayanjournal.co.in The results provide insights into the binding mode, the key amino acid residues involved in the interaction, and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govajol.info

For this compound, docking studies can identify potential biological targets and elucidate the molecular basis of its activity. For instance, the tert-butyl group might fit into a hydrophobic pocket of the receptor, while the nitrile group could form hydrogen bonds with specific residues. mdpi.com This information is invaluable for drug design and lead optimization. researchgate.net

| Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|

| LEU 89 | Hydrophobic (Alkyl) | 4.2 |

| PHE 104 | Hydrophobic (π-Alkyl) | 3.8 |

| TYR 151 | Hydrophobic (π-Alkyl) | 4.5 |

| SER 190 | Hydrogen Bond (with Nitrile) | 2.9 |

| VAL 192 | Hydrophobic (Alkyl) | 4.1 |

Analysis of Reaction Mechanisms through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. numberanalytics.com

DFT calculations are particularly useful for this purpose. They can be used to calculate the activation energies of different reaction steps, helping to determine the most likely reaction mechanism. This is crucial for optimizing reaction conditions in synthetic chemistry and for understanding the metabolic pathways of the compound in biological systems.

For example, the synthesis of this compound often involves the cyanation of 4-tert-butylbenzyl halide. Computational studies can model this nucleophilic substitution reaction, providing detailed information about the transition state structure and the energy profile of the reaction. This understanding can lead to the development of more efficient and selective synthetic routes.

Advanced Characterization and Analytical Methodologies for 4 Tert Butylphenyl Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural elucidation of (4-tert-butylphenyl)acetonitrile. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that are readily assigned. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around δ 1.30 ppm. The benzylic methylene (B1212753) protons (-CH₂CN) also produce a singlet, found further downfield at approximately δ 3.80 ppm. The aromatic protons on the benzene (B151609) ring usually appear as a set of doublets, characteristic of a 1,4-disubstituted (para) pattern.

¹³C NMR: The carbon NMR spectrum provides complementary information. Key signals include the nitrile carbon (C≡N) which is observed in the δ 116-118 ppm region. illinois.edu The quaternary carbon of the tert-butyl group and the methyl carbons of the same group also have distinct chemical shifts, as do the aromatic and benzylic carbons. illinois.edu

Table 1: Representative NMR Data for this compound

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | tert-butyl (-C(CH₃)₃) | ~1.30 | Singlet |

| ¹H | Methylene (-CH₂CN) | ~3.80 | Singlet |

| ¹H | Aromatic (Ar-H) | ~7.2-7.4 | Multiplet (doublets) |

| ¹³C | Nitrile (-C≡N) | ~118 | - |

| ¹³C | Methyl (-C(CH₃)₃) | ~31 | - |

| ¹³C | Quaternary (-C(CH₃)₃) | ~35 | - |

| ¹³C | Methylene (-CH₂CN) | ~23 | - |

| ¹³C | Aromatic (Ar-C) | ~126-152 | - |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. illinois.edu

Mass Spectrometry (MS, HR-ESI-MS, MALDI-TOF MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are invaluable for confirming the molecular formula. For this compound (C₁₂H₁₅N), HRMS can verify the protonated molecular ion ([M+H]⁺) with high accuracy, for instance at a mass-to-charge ratio (m/z) of 174.128, which corresponds to the calculated exact mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for the analysis of this compound, providing both retention time data from the gas chromatograph and a mass spectrum that can be compared against spectral libraries for confirmation. nih.govnih.gov

Derivatives of this compound used in materials science, such as in the synthesis of photosensitizers or matrices for MALDI-TOF MS like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), are also characterized extensively by these mass spectrometric methods.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group, which gives rise to a strong, sharp peak in the region of 2240–2250 cm⁻¹. Additionally, the presence of the aromatic ring is confirmed by C=C stretching vibrations, which typically appear around 1600 cm⁻¹. nih.gov

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | ~2240 |

| Aromatic (C=C) | Stretch | ~1600 |

| C-H (sp³) | Stretch | ~2850-3000 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

Data sourced from spectral information. nih.gov

X-ray Crystallography for Definitive Structural Elucidation

While this compound itself is a liquid at room temperature, X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of its solid derivatives. sigmaaldrich.com This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry. For example, the crystal structure of derivatives like bis(4-tert-butylphenyl)fumaronitrile has been resolved using this method, confirming the geometric arrangement of the bulky tert-butylphenyl groups within the crystal lattice. This level of structural detail is critical for understanding intermolecular interactions and solid-state packing, which can influence the material's properties.

Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound and separating it from potential isomers or impurities. Reverse-phase (RP) HPLC methods are commonly employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid for MS-compatibility. sielc.com The purity of this compound is typically high, with commercially available grades often exceeding 98% as determined by Gas Chromatography (GC). tcichemicals.com HPLC is also scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Biochemical and Cellular Assays for Biological Activity Evaluation (e.g., Western Blotting, Cell Viability Assays)

Derivatives of this compound are investigated for their potential biological activities using a variety of in vitro assays. mdpi.com The initial steps in evaluating a new compound often involve biochemical and cellular experiments to understand its properties and mechanism of action. mdpi.com

Cell Viability Assays: To assess the cytotoxic effects of a compound, cell viability assays are fundamental. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a common colorimetric method used, although it is recognized that multiple assays should be used to avoid interference from the test compounds. mdpi.com These assays measure the metabolic activity of cells, which correlates with the number of viable cells.

Enzyme Inhibition Assays: Some derivatives are studied for their ability to inhibit specific enzymes. For example, this compound has been investigated for its role in inhibiting enzymes like Akt1 and Stearoyl-CoA desaturase 1 (SCD1). Enzyme inhibition can be measured using various methods, often involving spectrophotometric or fluorescence-based detection where the enzyme's activity on a substrate is monitored in the presence and absence of the inhibitor. mdpi.com

These foundational assays are critical for identifying bioactive compounds and provide the basis for selecting promising candidates for more complex biological evaluation. mdpi.com

Future Directions and Emerging Research Avenues for 4 Tert Butylphenyl Acetonitrile

Expanding the Repertoire of Synthetic Transformations

The versatility of the nitrile group is a cornerstone of organic synthesis, allowing for its conversion into a wide array of other functional groups such as primary amines, carboxylic acids, amides, and esters. ontosight.ai However, future research will likely move beyond these classical transformations to explore more complex and efficient synthetic strategies involving the (4-tert-butylphenyl)acetonitrile core.

A significant area of exploration is the participation of the nitrile group in cycloaddition reactions . The [3+2] cycloaddition, a powerful method for constructing five-membered heterocycles, represents a promising avenue. lpnu.ua For instance, theoretical studies using Density Functional Theory (DFT) have been employed to investigate the regio- and stereoselectivity of cycloadditions between nitrones and various dipolarophiles, providing a predictive framework for synthesizing complex isoxazolidines. lpnu.uaresearchgate.net Research into the kinetics of 1,3-dipolar cycloadditions between nitrones and activated nitriles has shown that the reaction rates are highly dependent on the substituents of the nitrile, suggesting that the electronic properties of the this compound could be tuned for specific cycloaddition pathways. rsc.org

Furthermore, the development of multicomponent reactions (MCRs) involving this compound or its derivatives could offer highly efficient and atom-economical routes to complex molecules. tcichemicals.com MCRs, where three or more reactants combine in a single step, are instrumental in creating libraries of compounds for drug discovery. nih.gov Well-known MCRs like the Bucherer–Bergs reaction for synthesizing hydantoins or the Ugi reaction for creating peptide-like structures could be adapted to incorporate the unique steric and electronic features of the 4-tert-butylphenyl moiety. nih.govorganic-chemistry.org Three-component cycloadditions, for example, have been developed to produce highly functionalized tetrahydrofurans with excellent diastereoselectivity, a strategy that could be applied to nitrile-containing compounds. nih.gov

Integration into Novel Catalytic Systems

The structural features of this compound and its derivatives make them intriguing candidates for roles within modern catalytic systems, either as ligands, substrates, or even as part of the catalyst scaffold itself.

The acetonitrile (B52724) moiety can act as a ligand in transition metal complexes. For example, dinuclear palladium(I) complexes have been synthesized with acetonitrile ligands, which can subsequently be displaced to create active catalysts for cross-coupling reactions. researchgate.net This suggests the potential for this compound to serve as a labile ligand or a specialized solvent in reactions catalyzed by transition metals like palladium, nickel, or copper. chemrxiv.orgtcichemicals.com The bulky tert-butyl group could influence the steric environment around the metal center, potentially enhancing selectivity or stability. Recent advancements have highlighted the use of simple organic molecules as bifunctional additives in catalysis, such as using tert-butylamine (B42293) as both a ligand and a base in nickel-catalyzed photoredox reactions for C-O and C-N bond formation. chemrxiv.org This opens the door for designing catalytic systems where a derivative of this compound could play a similar dual role.

Moreover, derivatives of this compound could be incorporated into more complex ligand architectures. The development of P═C–P═O ligands for palladium complexes used in Suzuki and Sonogashira cross-coupling reactions demonstrates the continuous search for novel ligand systems. acs.org The introduction of a 4-tert-butylphenyl group into such ligands could modulate their electronic properties and steric bulk, thereby fine-tuning the catalytic activity and selectivity.

Exploration of New Biological Targets and Therapeutic Areas

Derivatives containing the 4-tert-butylphenyl motif have shown significant promise in medicinal chemistry, indicating a rich field for future investigation into new biological targets and therapeutic applications.

A prominent area of emerging research is in oncology . Recent studies have identified novel thiourea (B124793) and carboxamide derivatives bearing the 4-tert-butylphenyl group with potent anticancer activity.

A study on N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrated significant cytotoxic activity against MCF-7 and T47D breast cancer cells, as well as HeLa cervical cancer cells, with minimal impact on normal cells. jppres.com In silico docking studies suggested that this activity is linked to the inhibition of Epidermal Growth Factor Receptor (EGFR). jppres.com

Another line of research has focused on synthesizing thiophene (B33073) carboxamide derivatives that act as biomimetics of Combretastatin A-4 (CA-4), a potent anti-cancer agent. mdpi.com Compounds incorporating a N-(4-tert-butylphenyl)carboxamide moiety showed considerable activity against the Hep3B liver cancer cell line, with a favorable toxicity profile. mdpi.com

Beyond cancer, the scaffold may be relevant for treating other diseases. Derivatives of 4-tert-butylcyclohexanone (B146137) have demonstrated antibacterial activity , particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov This suggests that the lipophilic tert-butyl group could be a valuable component in the design of new antimicrobial agents. The exploration of this compound derivatives against a broader range of bacterial and viral targets is a logical next step.

The following table summarizes key findings on the biological activity of related compounds.

| Compound Class | Biological Target/Model | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa cells (EGFR) | Anticancer | Potent and selective cytotoxic activity against breast and cervical cancer cells. | jppres.com |

| Thiophene Carboxamide Derivatives | Hep3B cells (CA-4 biomimetic) | Anticancer | Significant anticancer activity with negligible toxicity to normal cells. | mdpi.com |

| 4-tert-butylcyclohexanone Derivatives | B. subtilis, S. aureus | Antibacterial | Strong bacteriostatic effect observed against Gram-positive bacteria. | nih.gov |

Development of Advanced Functional Materials

The rigid phenyl ring combined with the bulky, non-polar tert-butyl group gives the this compound scaffold unique properties that are desirable for the development of advanced functional materials, particularly in the field of liquid crystals and polymers.

Recent research has demonstrated the successful synthesis of polystyrene derivatives containing a 2,4-di-tert-butylphenoxymethyl group for use as liquid crystal (LC) alignment layers . mdpi.com The bulky tert-butyl groups play a crucial role in controlling the surface energy and inducing a vertical alignment of the LC molecules. Polymers with a sufficient molar content of the di-tert-butylphenoxymethyl units produced a stable homeotropic alignment, which is essential for applications in displays and optical sensors. mdpi.com This work provides a clear path for exploring polymers derived from this compound for similar applications.

The incorporation of the 4-tert-butylphenyl moiety into the backbone or as a side chain of polymers can also enhance their physical properties. The bulkiness of the tert-butyl group can increase the polymer's glass transition temperature, improving thermal stability, while its hydrophobic nature can impart water resistance. These properties are valuable for creating robust materials for specialized industrial applications. Further research could focus on synthesizing novel polyesters, polyamides, or polyimides incorporating this moiety to create high-performance plastics.

The table below details research on related structures for material applications.

| Material Class | Derived From | Application | Key Property | Reference |

|---|---|---|---|---|

| Substituted Polystyrene Films | 2,4-di-tert-butylphenol | Liquid Crystal Alignment | Induces vertical alignment of LC molecules due to steric bulk. | mdpi.com |

| Alkoxycarbonylphenyl Cinnamates | Cinnamic Acid Derivatives | Liquid Crystals | Exhibits Smectic A (SmA) and Smectic C (SmC) mesophases. | researchgate.net |

Synergistic Approaches Combining Synthesis and Computational Design

The integration of computational chemistry with synthetic organic chemistry offers a powerful paradigm for accelerating the discovery and optimization of molecules based on the this compound framework. This synergistic approach allows for the rational design of new compounds with targeted properties, saving significant time and resources.